molecular formula C10H10O2 B1216873 Phenyl methacrylate CAS No. 2177-70-0

Phenyl methacrylate

Cat. No. B1216873
CAS RN: 2177-70-0
M. Wt: 162.18 g/mol
InChI Key: QIWKUEJZZCOPFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenyl methacrylate involves various chemical pathways, including the alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts as a method for obtaining ester products. This approach highlights the importance of using alternative feedstocks and optimizing process conditions for the efficient production of methyl methacrylate, one of the steps in this compound synthesis (Sevostyanova & Batashev, 2023).

Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its reactivity and properties. Research into the direct arylation of heteroarenes with (pseudo)aryl halides or aryliodonium salts provides insights into the molecular interactions and structural aspects of this compound derivatives, showcasing the compound's versatility and potential for generating bioactive derivatives through palladium-catalyzed reactions (Rossi et al., 2014).

Chemical Reactions and Properties

This compound's reactivity is highlighted in studies focusing on the cross-reactions of multifunctional methacrylates and acrylates, which are significant in the context of dental materials. Understanding these cross-reactions is crucial for developing materials with desired properties and for addressing issues related to occupational sensitization (Kanerva, 2001).

Physical Properties Analysis

The physical properties of this compound copolymers, such as those based on vinyl chloride and methyl methacrylate, are subject to extensive research. These copolymers' properties, including stability, transparency, and impact strength, are explored to develop materials suitable for various applications, from coatings to protective equipment (Bichuch, Ganyukhina, & Kronman, 2002).

Chemical Properties Analysis

Investigations into the intermolecular interactions between drugs and aminoalkyl methacrylate copolymer in solution to enhance the concentration of poorly water-soluble drugs shed light on this compound's chemical properties. These studies demonstrate the potential of this compound derivatives in pharmaceutical applications, highlighting the importance of electrostatic interactions, including hydrogen bonding and dipolar interactions, in drug delivery systems (Higashi, Ueda, & Moribe, 2019).

Scientific Research Applications

Radiation-Initiated Polymerization

Phenyl methacrylate has been extensively studied in the context of radiation-initiated polymerization. Raghunath et al. (1983) explored this at various dose rates and temperatures, observing predominant chain transfer to the monomer and the formation of a three-dimensional network as evidenced by IR studies (Raghunath, Rao, & Rao, 1983).

Solvent Effects on Radical Polymerization

Kamachi et al. (1977) researched the radical polymerization of this compound in different aromatic solvents, finding significant solvent effects on the polymerization rate and providing insights into the underlying mechanisms of solvent influence (Kamachi, Liaw, & Nozakura, 1977).

Dental Applications

Wang and Nakabayashi (1991) investigated the use of this compound derivatives for bonding to dentinal surfaces in dental applications. They found that phenyl-P was effective in promoting monomer diffusion into demineralized dentinal surfaces, facilitating the formation of a resin-reinforced "hybrid" layer essential for high tensile bond strength (Wang & Nakabayashi, 1991).

Microwave-Assisted Esterification

Bezdushna and Ritter (2007) described the microwave-assisted esterification of methacrylic acid with phenols, including this compound, and the polymer-analogous esterification on poly[ethylene-co-(acrylic acid)] with different phenols. This process proved to be effective and time-efficient due to microwave irradiation (Bezdushna & Ritter, 2007).

Polymerization Reactivity Studies

Bevington and Malpass (1965) used tracer techniques to determine monomer reactivity ratios for the radical binary copolymerizations of various esters of methacrylic acid, including this compound. Their findings contribute to a deeper understanding of the reactivities of these monomers towards polymer radicals (Bevington & Malpass, 1965).

Mechanism of Action

Target of Action

Phenyl methacrylate is a hydrophobic monomer . It is primarily used in the synthesis of polymers, particularly in the creation of light-defocusing plastic rods . The primary targets of this compound are therefore the molecules it interacts with during polymerization.

Mode of Action

This compound participates in radical polymerization . The process involves the formation of a polymer chain through the reaction of the methacrylate group with a radical initiator. The double bond in the methacrylate group opens and forms a bond with the radical, creating a larger radical that can react with other methacrylate molecules. This process continues, forming a long chain - the polymer .

Biochemical Pathways

Instead, it involves chemical reactions that can occur in a variety of solvents . The polymerization process can be influenced by the choice of solvent, temperature, and the presence of other substances .

Pharmacokinetics

Its physical properties such as boiling point (95-100 °c/16 mmhg) and density (1052 g/mL at 25 °C) have been documented .

Result of Action

The primary result of this compound’s action is the formation of a polymer. This polymer can have various uses depending on the specifics of the polymerization process. For example, it can be used in the creation of light-defocusing plastic rods . The properties of the resulting polymer can be influenced by the conditions of the polymerization process .

Action Environment

The environment in which this compound acts can significantly influence its polymerization. Factors such as the choice of solvent, temperature, and the presence of other substances can all affect the rate of polymerization and the properties of the resulting polymer . Therefore, careful control of the reaction environment is crucial for achieving the desired results in the use of this compound.

Safety and Hazards

Phenyl methacrylate is flammable and can cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It is recommended to avoid breathing its vapors, mist, or gas and to ensure adequate ventilation .

Future Directions

Future research directions include exploring the use of phenyl methacrylate in more sustainable pathways . For instance, photoinduced iron-catalyzed atom transfer radical polymerization (ATRP) has been highlighted as a powerful tool for the synthesis of renewable polymers .

properties

IUPAC Name

phenyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWKUEJZZCOPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25189-01-9
Record name Poly(phenyl methacrylate)
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URL https://commonchemistry.cas.org/detail?cas_rn=25189-01-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3062233
Record name Phenyl methacrylate
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2177-70-0
Record name Phenyl methacrylate
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URL https://commonchemistry.cas.org/detail?cas_rn=2177-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, phenyl ester
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Record name Phenyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, phenyl ester
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Record name Phenyl methacrylate
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Record name Phenyl methacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Phenyl methacrylate?

A1: The molecular formula of this compound is C10H10O2, and its molecular weight is 162.19 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize PMA and its polymers?

A2: Researchers commonly employ Infrared (IR) Spectroscopy, 1H Nuclear Magnetic Resonance (NMR) Spectroscopy, and 13C NMR Spectroscopy to characterize PMA and its polymers. These techniques provide insights into the chemical structure, composition, and tacticity of the materials. [, , ]

Q3: How does the presence of ortho-substituents affect the polymerization behavior of this compound?

A3: Ortho-substituents on the phenyl ring significantly influence PMA polymerization. Larger ortho-substituents, like alkyl groups, introduce steric hindrance, decreasing the overall polymerization rate and monomer reactivity. [, , , ] This hindrance can also lead to lower ceiling temperatures, making the polymerization more susceptible to temperature changes. [, ] For example, 2,6-Di-tert-butylthis compound exhibits such significant steric hindrance that it fails to form methanol-insoluble polymers at 60°C. []

Q4: How does the polymerization method influence the properties of poly(this compound)?

A4: The choice of polymerization method directly impacts the properties of the resulting poly(this compound) (PPMA). For instance, ATRP (Atom Transfer Radical Polymerization) allows for better control over molecular weight and polydispersity compared to conventional free radical polymerization. [] This control results in PPMA with potentially enhanced mechanical and thermal properties.

Q5: Can this compound be polymerized in aqueous media, and if so, how?

A5: Yes, this compound can be polymerized in aqueous media using techniques like microemulsion polymerization. This method employs surfactants to create stable micro-sized droplets of monomer in water, allowing for polymerization within these confined spaces. [] This technique often results in PPMA nanoparticles with unique properties.

Q6: How do substituents on the phenyl ring affect the thermal stability of this compound-based copolymers?

A6: The type and position of substituents on the phenyl ring play a crucial role in determining the thermal stability of copolymers containing PMA. Electron-withdrawing groups, such as chlorine, generally enhance thermal stability. [, ] Conversely, increasing the mole fraction of PMA in copolymers often leads to a decrease in thermal stability. [, , ]

Q7: What factors influence the glass transition temperature (Tg) of this compound copolymers?

A7: The Tg of this compound copolymers is influenced by several factors, including the type and amount of comonomer used, as well as the copolymer composition. Generally, increasing the mole fraction of PMA in copolymers leads to an increase in Tg. [, , ] The presence of bulky substituents on the phenyl ring can also impact the Tg by affecting chain mobility.

Q8: Can this compound be used to create crosslinked polymers, and what advantages do these materials offer?

A8: Yes, this compound can be used to synthesize crosslinked polymers. These materials offer enhanced properties such as improved thermal stability, solvent resistance, and mechanical strength. For example, crosslinked PMMA with perfluorocyclobutyl aryl ether moieties exhibits a higher Tg and thermal decomposition temperature compared to its linear counterpart. []

Q9: Are there specific challenges related to the solubility of this compound and its polymers?

A9: this compound and PPMA exhibit limited solubility in certain solvents. For instance, while PPMA is soluble in solvents like tetrahydrofuran, chloroform, and benzene, it shows limited solubility in others. [, ] The choice of solvent can impact the polymerization kinetics, molecular weight, and properties of the resulting polymers.

Q10: How does the incorporation of this compound impact the properties of blends with other polymers?

A10: The addition of this compound can significantly modify the properties of polymer blends. For example, blending bisphenol A polycarbonate with poly(this compound) and using solvent-induced crystallization can alter the blend's crystallization behavior and interaction parameter. []

Q11: What are the potential applications of this compound-based polymers in electronics?

A11: this compound-based polymers, particularly those that can be crosslinked, show promise as dry-etching durable positive electron resists in microelectronics fabrication. [] Their thermal stability, resistance to swelling in solvents, and good adhesion to substrates make them suitable for creating high-resolution patterns in electronic devices.

Q12: Can this compound be used to synthesize polymers with photo-responsive properties?

A12: Yes, incorporating photo-responsive moieties into this compound copolymers can yield materials with tunable properties upon exposure to light. For instance, copolymers containing cinnamoyl groups exhibit photocrosslinking abilities. [, ] These copolymers are valuable for applications such as photoresists, coatings, and holographic materials. []

Q13: What are the potential applications of this compound polymers in optical devices?

A13: this compound polymers can be tailored for specific optical properties. By carefully controlling the monomer composition and polymerization conditions, researchers have designed temperature-independent zero-birefringence polymers suitable for use in liquid crystal displays (LCDs). [, ] These polymers address the issue of birefringence-induced contrast degradation in LCDs, particularly at elevated temperatures.

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